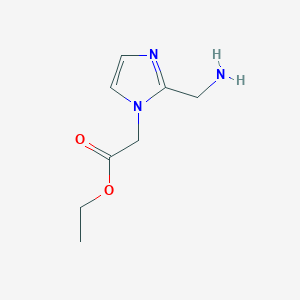
Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-(aminomethyl)-1H-imidazole. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of imine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(1H-imidazol-1-yl)acetate
- Methyl 2-(2-(aminomethyl)-1H-imidazol-1-yl)acetate
- Ethyl 2-(2-(methylamino)-1H-imidazol-1-yl)acetate
Uniqueness
This compound is unique due to the presence of both an ester group and an aminomethyl group attached to the imidazole ring
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
ethyl 2-[2-(aminomethyl)imidazol-1-yl]acetate |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)6-11-4-3-10-7(11)5-9/h3-4H,2,5-6,9H2,1H3 |
InChI-Schlüssel |
PTURAHSEJVESQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=CN=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


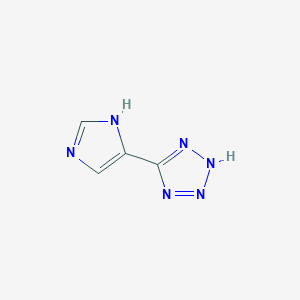
![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)


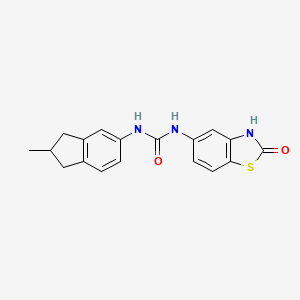
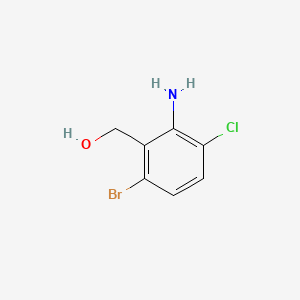
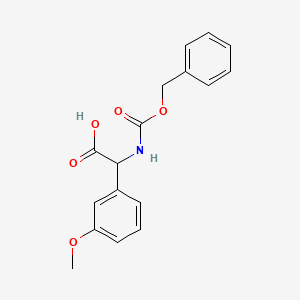
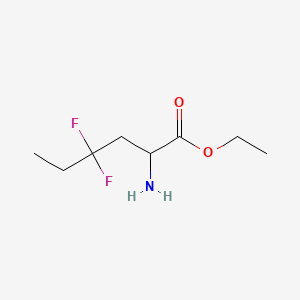
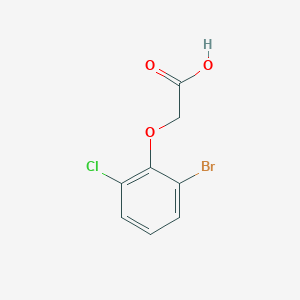
![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)
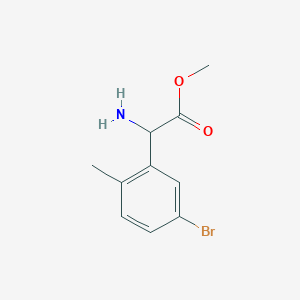

![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
